![molecular formula C18H23N3O4 B4756360 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4756360.png)
5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
Overview
Description
5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide, also known as LY-404187, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by Eli Lilly and Company in 2003 and has since been used extensively in scientific research to study the function of mGluR1 and its role in various physiological and pathological processes.
Mechanism of Action
5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon activation by glutamate, mGluR1 triggers a cascade of intracellular signaling events that can lead to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the activity of mGluR1, 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can modulate these processes and provide insight into the role of mGluR1 in various physiological and pathological conditions.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can modulate a wide range of biochemical and physiological processes in the central nervous system, including pain perception, learning and memory, addiction, and neurodegenerative diseases. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation is that 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is not suitable for use in clinical settings due to its poor pharmacokinetic properties and toxicity in humans.
Future Directions
There are many potential future directions for research involving 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide. For example, it could be used to investigate the role of mGluR1 in other neurological disorders such as epilepsy and schizophrenia. Additionally, it could be used in combination with other drugs to explore potential synergistic effects on various physiological processes. Finally, further studies could be conducted to optimize the pharmacokinetic properties of 5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide and develop more potent and selective mGluR1 antagonists for clinical use.
Scientific Research Applications
5-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR1 and its role in various physiological and pathological processes. For example, it has been used to investigate the involvement of mGluR1 in pain perception, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
5-(2-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-6-3-2-5-14(16)17-13-15(20-25-17)18(22)19-7-4-8-21-9-11-24-12-10-21/h2-3,5-6,13H,4,7-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQAXDORMBUWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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